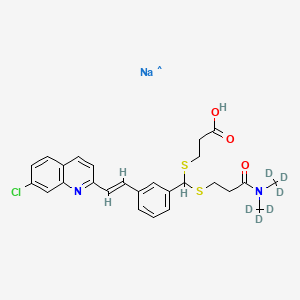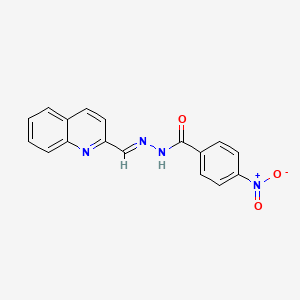
Pinaverium bromide-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pinaverium bromide-d4 is a deuterated form of pinaverium bromide, a quaternary ammonium compound used primarily as an antispasmodic agent. It is employed in the treatment of functional gastrointestinal disorders, such as irritable bowel syndrome and functional disorders of the biliary tract. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pinaverium bromide-d4 involves several steps, starting with the preparation of key intermediates. One common method involves the bromination of 2-bromo-4,5-dimethoxybenzyl bromide, followed by a series of reactions to introduce the deuterium atoms. The reaction conditions typically involve the use of non-polar solvents, sulfuric acid, and bromine sources .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the production of high-quality this compound suitable for research and pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions: Pinaverium bromide-d4 undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of bromine atoms with other functional groups.
Oxidation and Reduction Reactions: Modifying the oxidation state of the compound.
Hydrolysis: Breaking down the compound in the presence of water.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Employ reducing agents such as lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
Pinaverium bromide-d4 has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used to trace the metabolic pathways and distribution of pinaverium bromide in the body.
Drug Development: Helps in understanding the drug’s mechanism of action and optimizing its therapeutic efficacy.
Biological Research: Employed in studies investigating the effects of calcium channel blockers on gastrointestinal motility and smooth muscle relaxation.
Industrial Applications: Utilized in the development of new formulations and delivery systems for gastrointestinal medications
Mecanismo De Acción
Pinaverium bromide-d4 exerts its effects by acting as a selective and specific voltage-dependent calcium channel blocker. It inhibits calcium influx into intestinal smooth muscle cells, leading to muscle relaxation and reduced gastrointestinal motility. This action helps alleviate symptoms associated with irritable bowel syndrome and other functional gastrointestinal disorders. The compound interacts with the 1,4-dihydropyridine binding sites on L-type calcium channels, stabilizing a non-conducting state and preventing muscle contractions .
Comparación Con Compuestos Similares
Trimebutine: Another antispasmodic agent used for gastrointestinal disorders.
Mebeverine: A muscle relaxant that targets the smooth muscles of the gastrointestinal tract.
Alverine: An antispasmodic that works by relaxing the muscles in the gut.
Uniqueness of Pinaverium Bromide-d4: this compound is unique due to its deuterated form, which allows for detailed pharmacokinetic and metabolic studies. Its high selectivity for calcium channels in the gastrointestinal tract makes it particularly effective for treating irritable bowel syndrome and related disorders. Additionally, its ability to provide long-lasting relief from gastrointestinal symptoms sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C26H41Br2NO4 |
|---|---|
Peso molecular |
595.4 g/mol |
Nombre IUPAC |
4-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-[1,1,2,2-tetradeuterio-2-[2-[(1R,2R,5R)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]ethoxy]ethyl]morpholin-4-ium;bromide |
InChI |
InChI=1S/C26H41BrNO4.BrH/c1-26(2)21-6-5-19(22(26)16-21)7-11-31-12-8-28(9-13-32-14-10-28)18-20-15-24(29-3)25(30-4)17-23(20)27;/h15,17,19,21-22H,5-14,16,18H2,1-4H3;1H/q+1;/p-1/t19-,21-,22-;/m1./s1/i8D2,12D2; |
Clave InChI |
IKGXLCMLVINENI-VAVDFWPTSA-M |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])OCC[C@H]1CC[C@@H]2C[C@H]1C2(C)C)[N+]3(CCOCC3)CC4=CC(=C(C=C4Br)OC)OC.[Br-] |
SMILES canónico |
CC1(C2CCC(C1C2)CCOCC[N+]3(CCOCC3)CC4=CC(=C(C=C4Br)OC)OC)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















